molecular formula C7H5Cl2N3O B13005522 5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13005522
M. Wt: 218.04 g/mol
InChI Key: DFVJSMCGTIJBLW-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that features a unique structure combining pyrrole and triazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These methods typically involve high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, triethyl orthoformate, and various nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research .

Properties

Molecular Formula

C7H5Cl2N3O

Molecular Weight

218.04 g/mol

IUPAC Name

5,7-dichloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C7H5Cl2N3O/c1-3-10-7(13)6-4(8)2-5(9)12(6)11-3/h2H,1H3,(H,10,11,13)

InChI Key

DFVJSMCGTIJBLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=C2C(=O)N1)Cl)Cl

Origin of Product

United States

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